methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chromene core, a cyclopenta[b]thiophene ring, and a methyl ester group, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromene derivative, which is then subjected to a series of reactions to introduce the cyclopenta[b]thiophene ring and the methyl ester group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can result in a wide range of modified compounds with different functional groups .
Scientific Research Applications
Methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The chromene core is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The compound may inhibit or activate specific pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid: A simpler chromene derivative with similar core structure but lacking the cyclopenta[b]thiophene ring.
Methyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: A closely related compound with a different substitution pattern on the chromene ring.
Uniqueness
Methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a chromene core, a cyclopenta[b]thiophene ring, and a methyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less substituted analogs .
Biological Activity
Methyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of chromene derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N1O5S with a molecular weight of 373.43 g/mol. The structural features include a chromene moiety and a cyclopentathiophene ring, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H19N1O5S |
Molecular Weight | 373.43 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways associated with cell proliferation and survival.
Case Study:
In vitro studies demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutic agents.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against a range of bacterial and fungal strains.
Research Findings:
- Bacterial Strains: Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 10 µg/mL.
- Fungal Strains: Exhibited antifungal activity against Candida albicans with an MIC of 15 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been linked to its ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play crucial roles in the inflammatory response.
Mechanism of Action:
The compound inhibits COX-II with an IC50 value of approximately 0.72 µM, showcasing its potential as a therapeutic agent for inflammatory diseases.
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: It inhibits key enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation: Alters signaling pathways related to cell survival and apoptosis.
Properties
Molecular Formula |
C21H19NO5S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
methyl 2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO5S/c1-10-7-11(2)18-13(8-10)14(23)9-15(27-18)19(24)22-20-17(21(25)26-3)12-5-4-6-16(12)28-20/h7-9H,4-6H2,1-3H3,(H,22,24) |
InChI Key |
HUKQOGBNTFFMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC)C |
Origin of Product |
United States |
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